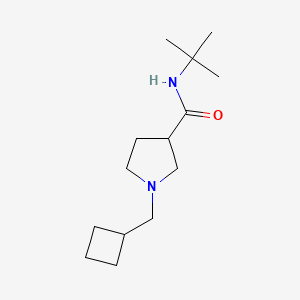

N-tert-butyl-1-(cyclobutylmethyl)pyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-1-(cyclobutylmethyl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O/c1-14(2,3)15-13(17)12-7-8-16(10-12)9-11-5-4-6-11/h11-12H,4-10H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSPHMPUJQNZJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCN(C1)CC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(cyclobutylmethyl)pyrrolidine-3-carboxamide typically involves the reaction of tert-butylamine with cyclobutylmethyl bromide to form the intermediate, followed by cyclization with pyrrolidine-3-carboxylic acid. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(cyclobutylmethyl)pyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrrolidine derivatives .

Scientific Research Applications

Medicinal Chemistry

N-tert-butyl-1-(cyclobutylmethyl)pyrrolidine-3-carboxamide has garnered attention for its potential therapeutic properties. Its structural features allow it to act as a lead compound in drug development, particularly in targeting specific biological pathways.

- Biological Activity : The compound may interact with various receptors and enzymes, modulating their activity, which can lead to significant biological effects. For instance, carbamate functionalities are known for their stability and ability to permeate cell membranes, making them suitable for drug design .

Drug Design

The compound serves as a versatile building block in the design of prodrugs, which enhance the bioavailability and efficacy of therapeutic agents. Its ability to form stable carbamate derivatives allows for the modulation of pharmacokinetic properties.

- Case Study : Research has shown that carbamate derivatives can be effective inhibitors for enzymes such as HIV-1 protease and β-secretase, highlighting their potential in treating viral infections and neurodegenerative diseases .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate for synthesizing more complex molecules. Its reactivity allows for various transformations including oxidation and reduction reactions.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride, sodium borohydride | Alcohols or amines |

| Substitution | Various nucleophiles and electrophiles | Diverse substituted products |

Industrial Applications

Beyond laboratory research, this compound has potential applications in industrial settings. It can serve as a catalyst or starting material in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(cyclobutylmethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various enzymes and receptors, leading to modulation of biological activity. The tert-butyl and cyclobutylmethyl groups contribute to the compound’s steric and electronic properties, influencing its binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-tert-butyl-1-(cyclobutylmethyl)pyrrolidine-3-carboxamide with two pyridine-pyrrolidine hybrids from the Catalog of Pyridine Compounds (2017), focusing on structural features, substituent effects, and hypothetical pharmacological implications.

Table 1: Structural and Functional Comparison

Key Differences and Implications:

Core Structure: The target compound lacks a pyridine ring, unlike the analogs in Table 1. The carboxamide group in the target compound provides hydrogen-bonding capacity, whereas the Boc- or TBS-protected analogs prioritize synthetic manipulability over direct target interaction .

Substituent Effects: Cyclobutylmethyl vs. In contrast, iodine or chlorine in pyridine analogs may enhance electrophilicity or halogen bonding in enzyme active sites . tert-Butyl Group Placement: The tert-butyl group on the pyrrolidine nitrogen in the target compound creates steric shielding, possibly reducing off-target interactions. In the analogs, tert-butyl groups are part of protective strategies (Boc, TBS), which are typically cleaved in vivo .

Pharmacological Hypotheses :

- The target compound’s carboxamide and cyclobutylmethyl groups suggest applicability in neurokinin or opioid receptor modulation, whereas pyridine-containing analogs might align with kinase inhibition (e.g., JAK or BTK inhibitors) due to their halogenated aromatic systems .

Biological Activity

N-tert-butyl-1-(cyclobutylmethyl)pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its versatility in drug design. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

This compound is believed to exert its biological effects through modulation of specific receptors and enzymes. The precise molecular targets include:

- Receptors : The compound may interact with neurotransmitter receptors, influencing central nervous system activities.

- Enzymes : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as diabetes and obesity .

1. Neuropharmacological Effects

Research indicates that compounds with a pyrrolidine core often exhibit neuropharmacological properties. This compound has been studied for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems .

2. Antidiabetic Properties

The compound has demonstrated inhibitory effects on glucosylceramide synthase, an enzyme implicated in glucose metabolism. This inhibition can lead to improved insulin sensitivity and glucose uptake, making it a candidate for antidiabetic therapies .

3. Anti-inflammatory Activity

Studies have suggested that this compound possesses anti-inflammatory properties. It may downregulate pro-inflammatory cytokines, providing therapeutic benefits in inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Neuropharmacological | Modulation of neurotransmitter receptors | Treatment of CNS disorders |

| Antidiabetic | Inhibition of glucosylceramide synthase | Management of diabetes |

| Anti-inflammatory | Downregulation of cytokines | Treatment of inflammatory diseases |

Case Study: Neuroprotective Effects

In a recent study, this compound was evaluated for its neuroprotective effects in models of neurodegeneration. The results indicated a significant reduction in neuronal cell death and improved cognitive function in treated subjects compared to controls. These findings support the compound's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .

Q & A

Q. What are the recommended analytical methods for characterizing the structural purity of N-tert-butyl-1-(cyclobutylmethyl)pyrrolidine-3-carboxamide?

- Methodological Answer: Structural purity can be confirmed using a combination of GC/MS (for volatile impurities) and HPLC with chiral columns (to assess enantiomeric excess, if applicable) . For crystalline forms, X-ray diffraction (XRD) or NMR spectroscopy (e.g., H, C, DEPT-135) is critical to verify stereochemistry and eliminate diastereomeric byproducts . Purity >97% ee can be achieved via preparative chromatography with polysaccharide-based chiral stationary phases .

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce side products?

- Methodological Answer: Key steps include:

- Controlled reaction conditions : Use anhydrous solvents (e.g., dichloromethane) and low temperatures (0–20°C) during sulfonylation or coupling reactions to minimize undesired substitutions .

- Catalytic systems : Tertiary amines like DMAP or triethylamine enhance nucleophilic substitution efficiency in carboxamide formation .

- Workup protocols : Liquid-liquid extraction with tert-butyl methyl ether (TBME) effectively isolates the product from polar impurities .

Q. What stability considerations are critical for storing This compound in laboratory settings?

- Methodological Answer:

- Storage : Store at +4°C in amber glass vials under inert gas (argon/nitrogen) to prevent oxidation of the pyrrolidine ring and cyclobutylmethyl moiety .

- Degradation monitoring : Regular stability testing via HPLC-UV at 254 nm detects hydrolytic byproducts (e.g., free carboxylic acids) under high humidity .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with enhanced biological activity?

- Methodological Answer:

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, focusing on the carboxamide group’s hydrogen-bonding potential .

- QSAR studies : Calculate topological polar surface area (TPSA ≈49.4 Ų) and logP (≈3.3) to optimize blood-brain barrier permeability for CNS targets .

- MD simulations : Assess conformational flexibility of the cyclobutylmethyl group to refine steric bulk and binding affinity .

Q. What experimental strategies resolve contradictions in reported biological activity data for pyrrolidine carboxamide derivatives?

- Methodological Answer:

- Dose-response standardization : Use in vitro assays (e.g., cAMP inhibition or receptor-binding assays) with controlled pH (7.4) and ionic strength to minimize variability .

- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .

- Orthogonal validation : Cross-check data with knockout models (e.g., CRISPR-edited cell lines) to confirm target specificity .

Q. What methodologies are recommended for studying the oxidative degradation pathways of this compound?

- Methodological Answer:

- Forced degradation : Treat with H₂O₂ (3% v/v) at 40°C for 24 hours to simulate oxidation, followed by HRMS to identify degradation products (e.g., N-oxide derivatives) .

- Radical scavengers : Add BHT (butylated hydroxytoluene, 0.01% w/v) to reaction mixtures to distinguish between autoxidation and enzyme-mediated pathways .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound’s analogs?

- Methodological Answer:

- Scaffold modifications : Synthesize derivatives with varied substituents on the pyrrolidine ring (e.g., methyl, trifluoromethyl) and cyclobutyl group (e.g., spiro-fused rings) .

- Biophysical assays : Use surface plasmon resonance (SPR) to quantify binding kinetics (kₐ, k𝒹) for analogs against target receptors .

- In silico toxicity screening : Apply ADMET predictors (e.g., SwissADME) to prioritize analogs with low hepatotoxicity risk .

Data Reconciliation & Best Practices

Q. How should researchers address discrepancies in synthetic yields reported across literature?

- Methodological Answer:

- Reaction scale analysis : Small-scale (<1 mmol) reactions often report lower yields due to inefficient mixing; validate protocols at ≥10 mmol scale .

- Byproduct identification : Use NMR-guided fractionation to isolate and characterize low-abundance impurities affecting yield calculations .

Q. What safety protocols are essential for handling this compound in exploratory toxicology studies?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.